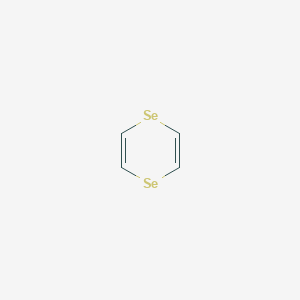
6-(Difluoromethyl)-5-methoxypyridin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Difluoromethyl-5-methoxy-pyridin-3-ylamine is a chemical compound with the molecular formula C7H8F2N2O and a molecular weight of 174.15 g/mol This compound is characterized by the presence of a difluoromethyl group, a methoxy group, and an amine group attached to a pyridine ring
Méthodes De Préparation
The synthesis of 6-Difluoromethyl-5-methoxy-pyridin-3-ylamine can be achieved through several synthetic routes. One common method involves the use of difluoromethylation reagents to introduce the difluoromethyl group onto the pyridine ring. This process often employs metal-based catalysts to facilitate the reaction . Another approach involves the use of Suzuki–Miyaura coupling reactions, which are widely applied for carbon–carbon bond formation under mild and functional group-tolerant conditions . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
6-Difluoromethyl-5-methoxy-pyridin-3-ylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Applications De Recherche Scientifique
6-Difluoromethyl-5-methoxy-pyridin-3-ylamine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.
Biology: The compound is investigated for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 6-Difluoromethyl-5-methoxy-pyridin-3-ylamine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s stability and reactivity, allowing it to participate in various biochemical processes. The methoxy and amine groups contribute to its binding affinity and specificity towards target molecules .
Comparaison Avec Des Composés Similaires
6-Difluoromethyl-5-methoxy-pyridin-3-ylamine can be compared with other similar compounds, such as:
6-(Difluoromethyl)-5-methoxy-3-pyridinol: This compound shares a similar structure but differs in the presence of a hydroxyl group instead of an amine group.
6-Methoxy-5-methyl-pyridin-3-ol: This compound has a methyl group instead of a difluoromethyl group, leading to different chemical properties and reactivity.
The uniqueness of 6-Difluoromethyl-5-methoxy-pyridin-3-ylamine lies in its combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C7H8F2N2O |
|---|---|
Poids moléculaire |
174.15 g/mol |
Nom IUPAC |
6-(difluoromethyl)-5-methoxypyridin-3-amine |
InChI |
InChI=1S/C7H8F2N2O/c1-12-5-2-4(10)3-11-6(5)7(8)9/h2-3,7H,10H2,1H3 |
Clé InChI |
LCDXJULHFHXMBB-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(N=CC(=C1)N)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[(2S,3S,4R,5R)-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-yl]-3-methyl-2-phenylmethoxypyridine](/img/structure/B14758115.png)
![ethoxy [(E)-(1-oxo-1-phenylpropan-2-ylidene)amino] carbonate](/img/structure/B14758116.png)
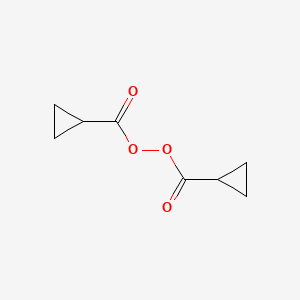

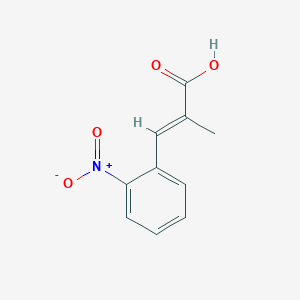
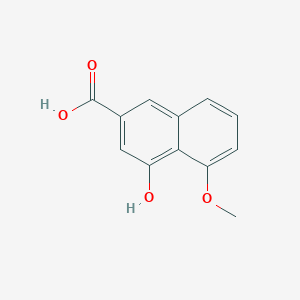

![N-[10,16-bis(4-naphthalen-2-ylphenyl)-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2,8,10,16-pentaen-13-yl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B14758148.png)

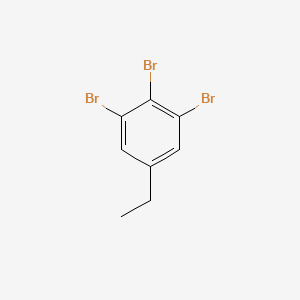
![3,6-Methanonaphtho[2,3-b]oxirene](/img/structure/B14758174.png)

